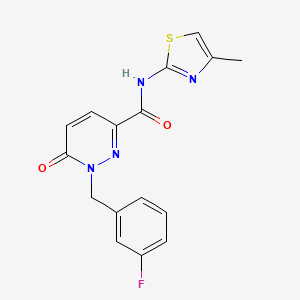

1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040664-35-4

Cat. No.: VC6106797

Molecular Formula: C16H13FN4O2S

Molecular Weight: 344.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040664-35-4 |

|---|---|

| Molecular Formula | C16H13FN4O2S |

| Molecular Weight | 344.36 |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C16H13FN4O2S/c1-10-9-24-16(18-10)19-15(23)13-5-6-14(22)21(20-13)8-11-3-2-4-12(17)7-11/h2-7,9H,8H2,1H3,(H,18,19,23) |

| Standard InChI Key | GTNANPTUPRGZBN-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Introduction

1-(3-Fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic heterocyclic compound with a pyridazine core functionalized by fluorobenzyl and thiazole substituents. Its structural complexity and functional groups suggest potential applications in medicinal chemistry, particularly as a candidate for therapeutic agent development. Below is a detailed analysis of its properties, synthesis, and research significance.

Synthesis and Characterization

Key Synthetic Steps :

-

Core formation: Condensation of hydrazine derivatives with carbonyl precursors to form the dihydropyridazine ring.

-

Functionalization:

-

Introduction of the 3-fluorobenzyl group via alkylation.

-

Amide coupling with 4-methylthiazol-2-amine using activating agents (e.g., EDCI, HOBt).

-

-

Purification: Chromatography or recrystallization.

Optimized Conditions:

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

Temperature: 0–25°C for coupling reactions

-

Catalysts: Triethylamine (TEA) for acid scavenging

Analytical Data:

| Property | Method | Observations |

|---|---|---|

| Purity (>95%) | HPLC (C18 column) | Retention time: 8.2 min |

| Molecular Weight | HRMS | [M+H]<sup>+</sup> m/z: Calculated 386.1 |

| Structural Confirmation | <sup>1</sup>H/<sup>13</sup>C NMR | Distinct peaks for fluorobenzyl (δ 7.4–7.6 ppm) and thiazole (δ 2.4 ppm for CH<sub>3</sub>) |

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Solubility | DMSO: >10 mM; Water: <0.1 mM |

| LogP | 3.2 (predicted) |

| Stability | Stable at −20°C for 6 months |

Key Reactivity:

-

Susceptible to hydrolysis under strongly acidic/basic conditions.

-

Oxidative degradation observed at >100°C.

Biological Activity and Applications

Research Findings:

Comparative Analysis with Analogues

Challenges and Future Directions

-

Synthetic Yield: Current routes yield 15–20%; optimization needed.

-

Target Identification: Proteomic studies required to elucidate precise molecular targets.

-

Toxicity: Preliminary data show hepatotoxicity at >50 µM; structural refinements suggested.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume